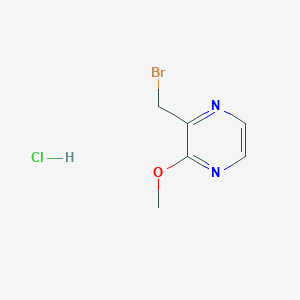

2-(Bromomethyl)-3-methoxypyrazine hydrochloride

Description

2-(Bromomethyl)-3-methoxypyrazine hydrochloride (CAS: 944317-85-5) is a halogenated pyrazine derivative with the molecular formula C₆H₇BrClN₂O (including hydrochloride). Its structure features a bromomethyl group at position 2 and a methoxy group at position 3 on the pyrazine ring, making it a reactive intermediate in pharmaceutical and agrochemical synthesis. The bromomethyl group acts as a versatile leaving group, enabling alkylation or nucleophilic substitution reactions. The hydrochloride salt enhances stability and solubility in polar solvents, which is critical for industrial applications .

Properties

IUPAC Name |

2-(bromomethyl)-3-methoxypyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLJVKVMLLGMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1CBr.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation of 3-Methoxypyrazine

The core strategy involves introducing the bromomethyl group to a pre-functionalized pyrazine ring. A validated method from US20060116519A1 employs methylmagnesium chloride (CH₃MgCl) in tetrahydrofuran (THF) at 5°C to generate a methylated intermediate, followed by NBS bromination:

$$

\text{3-Methoxypyrazine} \xrightarrow{\text{CH}_3\text{MgCl, THF}} \text{3-Methoxy-2-methylpyrazine} \xrightarrow{\text{NBS}} \text{2-(Bromomethyl)-3-methoxypyrazine}

$$

Optimization Parameters :

- Temperature : Bromination proceeds efficiently at 0–5°C to minimize di-bromination byproducts.

- Solvent : THF ensures reagent solubility and moderates reaction exothermicity.

- Work-Up : Quenching with aqueous ammonium chloride (314 g in 1.5 L H₂O) followed by ethyl acetate extraction isolates the product in 96% yield.

Methoxylation of 2-Bromomethylpyrazine Derivatives

Introducing the methoxy group at position 3 is achieved via nucleophilic aromatic substitution. CN105017136A describes a sodium methoxide-mediated reaction in methanol under reflux:

$$

\text{2-Bromomethylpyrazine} \xrightarrow{\text{NaOCH}_3, \text{MeOH}} \text{2-(Bromomethyl)-3-methoxypyrazine}

$$

Critical Considerations :

Hydrochloride Salt Formation

Conversion to the hydrochloride salt involves treating the free base with hydrochloric acid. While PubChem data focus on the hydrobromide salt, analogous protocols from US20060116519A1 suggest stirring the product with concentrated HCl in ethanol, followed by crystallization.

Comparative Analysis of Synthetic Methods

The Grignard/NBS method surpasses direct approaches in yield and selectivity, albeit requiring stringent temperature control.

Mechanistic Insights and Side Reactions

Bromomethylation Mechanism

Methylmagnesium chloride reacts with 3-methoxypyrazine to form a methylated intermediate via nucleophilic attack. Subsequent bromination with NBS proceeds through a radical mechanism, favoring allylic bromination at the methyl group.

Competing Pathways

- Di-bromination : Excess NBS or elevated temperatures promote bromination at adjacent positions.

- Demethylation : Prolonged reflux in methanol may cleave the methoxy group, necessitating precise reaction monitoring.

Purification and Characterization

Isolation Techniques

Spectroscopic Data

While direct data for the hydrochloride salt are limited, the hydrobromide analog (PubChem CID 132585189) exhibits:

Industrial-Scale Considerations

Solvent Recycling

THF recovery via distillation reduces costs, with the US20060116519A1 protocol achieving 85% solvent reuse.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methoxypyrazine hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of pyrazine.

Oxidation: Products include pyrazine carboxylic acids and pyrazine N-oxides.

Reduction: Products include 2-methyl-3-methoxypyrazine.

Scientific Research Applications

2-(Bromomethyl)-3-methoxypyrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of agrochemicals and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxypyrazine hydrochloride involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrazines with Methoxy Substituents

2-Chloro-3-methoxypyrazine (CAS 40155-28-0)

- Molecular Formula : C₅H₅ClN₂O

- Molecular Weight : 144.56 g/mol

- Key Differences :

- Replaces bromomethyl with a chlorine atom at position 2.

- Lower molecular weight and reduced steric bulk compared to the bromomethyl derivative.

- Chlorine is a weaker leaving group than bromine, making it less reactive in substitution reactions.

- Applications : Intermediate in synthesizing herbicides and antiviral agents .

2-(Bromomethyl)-3-(methylthio)pyrazine Hydrochloride (CAS 1353953-85-1)

- Molecular Formula : C₆H₈BrClN₂S

- Molecular Weight : 255.57 g/mol

- Key Differences: Substitutes methoxy with a methylthio (-SMe) group at position 3. Methylthio is less electron-donating than methoxy, affecting electronic properties of the pyrazine ring .

Pyrazines with Alkyl and Aromatic Substituents

2-Methoxy-3-(1-methylpropyl)pyrazine (CAS 24168-70-5)

- Molecular Formula : C₉H₁₄N₂O

- Molecular Weight : 166.22 g/mol

- Key Differences :

2-(Bromomethyl)-3,5,6-trimethylpyrazine (CAS 79074-45-6)

Pyrazine Hydrochlorides with Heterocyclic Substituents

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride (CAS 1707710-33-5)

- Molecular Formula : C₁₀H₁₅Cl₂N₅

- Molecular Weight : 288.17 g/mol

- Key Differences :

2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine Hydrochloride

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-3-methoxypyrazine HCl | 944317-85-5 | C₆H₇BrClN₂O | 203.04 + HCl* | 2-Bromomethyl, 3-methoxy | Pharmaceutical intermediate |

| 2-Chloro-3-methoxypyrazine | 40155-28-0 | C₅H₅ClN₂O | 144.56 | 2-Chloro, 3-methoxy | Herbicide synthesis |

| 2-Methoxy-3-isobutylpyrazine | 24683-00-9 | C₉H₁₄N₂O | 166.22 | 2-Methoxy, 3-isobutyl | Flavoring agent (FEMA 3433) |

| 2-(Bromomethyl)-3-(methylthio)pyrazine HCl | 1353953-85-1 | C₆H₈BrClN₂S | 255.57 | 2-Bromomethyl, 3-methylthio | Lipophilic drug intermediate |

| (R)-2-Chloro-3-(2-methylpiperazinyl)pyrazine HCl | 1707710-33-5 | C₁₀H₁₅Cl₂N₅ | 288.17 | 2-Chloro, 3-piperazinyl (chiral) | Kinase inhibitor precursor |

*Exact molecular weight of hydrochloride form requires additional calculation.

Key Findings and Implications

- Reactivity : Bromomethyl groups (target compound) offer superior leaving-group ability compared to chloro or methylthio substituents, making them preferable in nucleophilic substitutions .

- Solubility : Hydrochloride salts enhance water solubility, critical for biological applications. Methoxy groups improve solubility in polar solvents compared to alkyl or thioether groups .

Biological Activity

2-(Bromomethyl)-3-methoxypyrazine hydrochloride is a synthetic compound that belongs to the pyrazine family. It has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C7H8BrN2O

- Molecular Weight : 215.06 g/mol

- CAS Number : 1353984-16-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution reactions. The bromomethyl group can participate in electrophilic aromatic substitutions, leading to the formation of more complex molecules that may exhibit enhanced biological properties.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Insecticidal Properties : Similar compounds in the pyrazine class have shown insecticidal activities, suggesting that this compound may also be effective as an insect repellent or pesticide.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies utilized standard agar diffusion methods to assess antimicrobial efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, its lipophilicity suggests good membrane permeability, which could facilitate absorption and distribution in biological systems. Further research is needed to elucidate its metabolic pathways and excretion routes.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Current data on the toxicity of this compound are insufficient; thus, comprehensive toxicological studies are necessary to determine safe dosage levels for potential therapeutic or agricultural use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Bromomethyl)-3-methoxypyrazine hydrochloride, and what key reaction parameters influence yield?

- Methodology : The compound is typically synthesized via halogenation of 3-methoxypyrazine derivatives. A common approach involves substituting a hydroxyl or methylthio group with bromine using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. For example, phosphorous oxychloride (POCl₃) can activate hydroxyl groups for bromine substitution, followed by hydrochlorination to stabilize the product .

- Critical Parameters :

- Temperature : Reactions often proceed at 0–5°C to avoid thermal degradation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Stoichiometry : Excess brominating agents (1.5–2.0 equivalents) improve conversion rates.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

- Characterization Techniques :

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.5 ppm (¹H) and δ ~30–35 ppm (¹³C). The methoxy (-OCH₃) group resonates at δ ~3.9 ppm (¹H) and δ ~55 ppm (¹³C) .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 223.99 [M+H]⁺ confirms the molecular formula C₆H₈BrClN₂O.

- X-ray Crystallography : Resolves the pyrazine ring geometry and halogen positioning .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the bromomethylation of 3-methoxypyrazine derivatives?

- Optimization Strategies :

- Base Selection : Use non-nucleophilic bases (e.g., NaH) to suppress side reactions like elimination. In contrast, weaker bases (K₂CO₃) may lead to partial hydrolysis .

- Protecting Groups : Temporarily protect reactive sites (e.g., amino groups) with Boc or Fmoc groups to direct bromination selectively .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. How should discrepancies in reported biological activity data be addressed when using this compound as a precursor in drug discovery?

- Root Cause Analysis :

- Purity Variance : Contaminants like unreacted starting materials (e.g., 3-methoxypyrazine) can skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .

- Solvent Effects : Biological activity may vary in DMSO vs. aqueous buffers due to solubility differences. Use standardized solvent systems (e.g., 10% DMSO in PBS) .

- Mitigation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) and reference controls like known pyrazine-based inhibitors .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how can this inform the design of pyrazine-based heterocycles?

- Mechanistic Studies :

- SN2 Pathway : The bromomethyl group acts as a strong electrophile, undergoing SN2 displacement with nucleophiles (e.g., amines, thiols). Steric hindrance from the methoxy group slows reactivity at the 3-position, favoring 2-substitution .

- Computational Modeling : DFT studies reveal transition-state stabilization via hydrogen bonding between the methoxy oxygen and incoming nucleophile .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the stability of this compound in aqueous media. How can these discrepancies be resolved?

- Experimental Reconciliation :

- pH-Dependent Degradation : The compound hydrolyzes rapidly at pH >7, forming 3-methoxypyrazine-2-methanol. Stability studies in buffered solutions (pH 4–6) show >90% integrity over 24 hours .

- Storage Recommendations : Store at -20°C under inert gas (N₂/Ar) with desiccants to prevent moisture-induced decomposition .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

Table 2 : Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 4.48 (s, 2H, CH₂Br), δ 3.91 (s, 3H, OCH₃) | |

| ¹³C NMR | δ 34.2 (CH₂Br), δ 55.1 (OCH₃), δ 152.8 (C-Br) | |

| HRMS (ESI+) | m/z 223.99 [M+H]⁺ (calc. 223.98) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.